3-Bromo-2-(bromomethyl)-6-methoxypyridine
Overview
Description
3-Bromo-2-(bromomethyl)-6-methoxypyridine is an organic compound with the molecular formula C7H7Br2NO. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms and a methoxy group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine typically involves the bromination of 2-(bromomethyl)-6-methoxypyridine. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules or as a building block in the synthesis of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-methoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution and coupling reactions. The methoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxypyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromo-2-methyl-6-methoxypyridine: Has a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
2,6-Dibromopyridine: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Bromo-2-(bromomethyl)-6-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo and the products it can form.
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-3-2-5(9)6(4-8)10-7/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGDDQOMGYAWIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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